4-Amino-2,6-dimethyl-nicotinic acid ethyl ester
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Overview
Description
4-Amino-2,6-dimethyl-nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of an amino group at the 4-position, two methyl groups at the 2- and 6-positions, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester typically involves the esterification of 4-Amino-2,6-dimethyl-nicotinic acid. One common method is the reaction of 4-Amino-2,6-dimethyl-nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dimethyl-nicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of 4-Amino-2,6-dimethyl-nicotinic acid.
Reduction: Reduction can yield 4-Amino-2,6-dimethyl-nicotinic alcohol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2,6-dimethyl-nicotinic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
2,6-Dimethyl-nicotinic Acid: Lacks the amino group present in 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester.
4-Amino-nicotinic Acid: Lacks the methyl groups present in this compound.
Uniqueness
This compound is unique due to the presence of both amino and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
4-Amino-2,6-dimethyl-nicotinic acid ethyl ester (CAS No. 169379-97-9) is a derivative of nicotinic acid characterized by an amino group at the 4-position and ethyl ester functionality. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : Ethyl 4-amino-2,6-dimethylpyridine-3-carboxylate
- Molecular Formula : C10H14N2O2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It can modulate enzyme and receptor activities, leading to various biological effects such as:
- Inhibition of microbial growth
- Induction of apoptosis in cancer cells .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its inhibitory effects against various pathogenic microorganisms:
Pathogen | Inhibition Zone (mm) |
---|---|
Escherichia coli | 30 |
Staphylococcus aureus | 28 |
Candida albicans | 25 |
These results indicate that the compound shows strong activity against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Activity
In vitro studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes findings from various studies:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Mitochondrial dysfunction |
A549 | 18 | ROS generation |
These findings highlight its potential for further development as an anticancer therapeutic .
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on E. coli Infections : In a murine model, administration of the compound significantly reduced bacterial load in infected tissues compared to controls.
- Breast Cancer Model : Treatment with the compound resulted in a marked reduction in tumor size and increased survival rates in MCF-7 xenograft models.
These studies support the compound's potential for clinical applications in infectious diseases and oncology .
Computational Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in its biological activity. The docking scores indicate favorable interactions with key residues within active sites of enzymes related to microbial resistance and cancer progression.
Binding Affinity Data
Target Protein | Docking Score (kcal/mol) | Key Interactions |
---|---|---|
PBP3 | -9.333 | Hydrogen bonds with Ser448 |
CYP51 | -5.886 | Hydrophobic interactions |
These computational insights provide a rationale for its observed biological effects and guide further experimental validation .
Properties
IUPAC Name |
ethyl 4-amino-2,6-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)9-7(3)12-6(2)5-8(9)11/h5H,4H2,1-3H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUHNVWAFCNNMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.